4-Amino-2-sulfamoylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O4S |
|---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
4-amino-2-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H8N2O4S/c8-4-1-2-5(7(10)11)6(3-4)14(9,12)13/h1-3H,8H2,(H,10,11)(H2,9,12,13) |
InChI Key |
ZWOGFBHWPOKBTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 2 Sulfamoylbenzoic Acid and Its Precursors
Established Synthetic Routes to the Core 4-Amino-2-sulfamoylbenzoic Acid Scaffold
The construction of the this compound molecule is not typically a single-step process. Established routes rely on the sequential introduction of the required functional groups onto a benzene (B151609) ring, often starting from a substituted benzoic acid or toluene (B28343) derivative.
A common and logical pathway to synthesize molecules with this substitution pattern involves a two-key-step process: chlorosulfonation followed by ammonolysis. This approach is analogous to the preparation of intermediates for sulfonamide-containing pharmaceuticals like furosemide. google.com
A plausible synthetic pathway can be outlined as follows:
Chlorosulfonation: The synthesis often begins with a suitable benzoic acid precursor. An analogous preparation for a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, utilizes 2,4-dichlorobenzoic acid as the starting material and reacts it with chlorosulfonic acid. google.com This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene ring. For the target molecule, a protected 4-aminobenzoic acid could be used to direct the sulfonation to the 2-position and prevent reaction at the amino group.
Ammonolysis/Amination: The resulting sulfonyl chloride is a reactive intermediate. It is subsequently converted to the sulfamoyl group (-SO₂NH₂) through a reaction with ammonia (B1221849). This step, known as ammonolysis, is typically carried out in an aqueous ammonia solution at controlled, low temperatures (e.g., ≤5 °C) to manage the exothermic reaction and prevent side products. google.com
An alternative strategy involves starting with a nitro-substituted precursor. For instance, in the synthesis of the related 4-amino-2-sulfobenzoic acid, a 4-nitro-substituted raw material undergoes oxidation and is then subsequently reduced to form the amino group. google.com This reduction is often achieved using iron powder in an acidic medium. google.compatsnap.com
Nitro-Substituted Aromatics: Compounds such as p-nitrotoluene or 2-nitro-4-sulfobenzoic acid can serve as precursors. google.comgoogle.com These require a final reduction step to convert the nitro group (-NO₂) into the desired amino group (-NH₂).
Amino-Substituted Aromatics: Starting with 4-aminobenzoic acid or its derivatives is a more direct approach. However, the amino group is reactive and may need to be protected during harsh reaction conditions like chlorosulfonation to prevent unwanted side reactions.
Halogenated Benzoic Acids: As seen in analogous syntheses, a dichlorobenzoic acid can be a robust starting material for building the sulfamoylbenzoic acid core. google.com
Key reagents employed in these pathways include:
Chlorosulfonic Acid (ClSO₃H): The primary reagent for introducing the chlorosulfonyl group. google.com
Ammonia (NH₃) or Ammonium (B1175870) Hydroxide (NH₄OH): Used for the conversion of the sulfonyl chloride to the sulfonamide. google.com
Iron Powder (Fe): A common, inexpensive reagent for the reduction of nitro groups to amines, often used with a catalyst like ammonium chloride. google.compatsnap.com
Acids and Bases (H₂SO₄, NaOH): Utilized for catalytic purposes and to control the pH throughout the reaction and purification sequence, which is crucial for maximizing yield and facilitating isolation. google.compatsnap.com
The following table summarizes a potential synthetic route based on analogous preparations.
| Step | Reactant(s) | Key Reagents | Conditions | Purpose | Reference |
|---|---|---|---|---|---|
| 1. Chlorosulfonation | Substituted Benzoic Acid (e.g., 2,4-dichlorobenzoic acid) | Chlorosulfonic Acid (ClSO₃H) | Reaction in a suitable solvent like NMP. | Introduction of the -SO₂Cl group onto the aromatic ring. | google.com |
| 2. Ammonolysis | Resulting Sulfonyl Chloride | Aqueous Ammonia (Ammoniacal liquor) | Controlled low temperature (e.g., 0-5 °C). | Conversion of the -SO₂Cl group to the -SO₂NH₂ (sulfamoyl) group. | google.com |
| 3. Reduction (Alternate Route) | Nitro-substituted precursor (e.g., sodium 2-methyl-5-nitrobenzenesulfonate) | Iron powder, NH₄Cl, H₂SO₄ | Heated to reflux. | Reduction of the nitro group (-NO₂) to an amino group (-NH₂). | google.compatsnap.com |
Optimization Strategies for Laboratory-Scale Synthesis
For laboratory and research purposes, maximizing the yield and ensuring high purity of this compound are paramount. Optimization strategies focus on refining reaction conditions, employing catalysts, and improving work-up procedures.
High yields, some reported as high as 97.7% for related compounds, are often achieved through meticulous control of reaction parameters. google.com Key strategies include:
pH Control: Throughout the synthesis, particularly during work-up and isolation, careful adjustment of pH is critical. For example, after a reduction step using iron powder, the pH is raised to approximately 9 with sodium carbonate to precipitate iron sludge, which is then removed by filtration. The desired product is then crystallized by acidifying the filtrate to a pH of 1. google.compatsnap.com
Temperature Management: Many steps, such as ammonolysis, are highly exothermic. Maintaining a low, controlled temperature prevents the formation of byproducts and decomposition of the desired product. google.com
Removal of Water: In certain carboxylation reactions, such as the synthesis of 4-aminosalicylic acid, continuously removing water as it forms can significantly improve yields to over 90%. google.com This principle of removing byproducts to drive the reaction equilibrium forward is broadly applicable.
Decolorization: Crude reaction mixtures can contain colored impurities. Treating the product solution with activated carbon is an effective method to adsorb these impurities before crystallization, leading to a purer, colorless final product. google.com
Catalysis offers pathways to milder reaction conditions, higher selectivity, and improved efficiency.
Heterogeneous Catalysis: The reduction of a nitro group precursor is a classic example where a catalyst is employed. The use of iron powder is technically a stoichiometric reduction, but it is often catalyzed by the addition of a small amount of acid and ammonium chloride, which facilitates the electron transfer process. google.compatsnap.com
Advanced Catalysis: While not specifically documented for this compound, modern organic synthesis increasingly relies on more advanced catalytic systems. Photoredox catalysis, for example, uses light to enable reactions under mild conditions, such as the synthesis of α-amino acid amides from imines. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are also powerful tools for constructing complex substituted benzoic acids from simpler precursors. researchgate.net These methods represent potential avenues for developing novel, highly efficient syntheses of the target compound or its precursors.
Purification and Isolation Techniques for Research Applications
Obtaining this compound in high purity is essential for its use in research, where even small amounts of impurities can interfere with experimental results. The primary techniques for purification are based on the compound's physicochemical properties, such as its acidity and solubility.
Recrystallization: This is the most powerful and widely used technique for purifying solid organic compounds. The process involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures. researchgate.net As the solution cools, the pure compound crystallizes, leaving impurities behind in the solvent.
Solvent Selection: The choice of solvent is crucial. For sulfamoylbenzoic acid derivatives, ethanol (B145695) is an effective recrystallization solvent. google.com Studies on the related para-aminobenzoic acid have explored solvents like DMSO and DMF, with water used as an anti-solvent to induce crystallization. researchgate.netrsc.org The interaction between the solvent and the solute's functional groups can influence which crystalline form (polymorph) is obtained. rsc.org
Acid-Base Extraction/Precipitation: Leveraging the acidic carboxylic acid group and the basic amino group, the compound can be selectively extracted and isolated. A common method involves dissolving the crude material in an aqueous base (e.g., sodium carbonate solution), which converts the carboxylic acid to its soluble salt. google.com Insoluble impurities, such as residual iron from a reduction step, can then be removed by filtration. Subsequent acidification of the filtrate with a strong acid like HCl or H₂SO₄ causes the pure, less soluble this compound to precipitate out of the solution, after which it can be collected by filtration. patsnap.comgoogle.com
The following table summarizes common purification techniques applicable to this compound.
| Technique | Principle | Typical Application | Reference |
|---|---|---|---|
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Final purification step to obtain high-purity crystalline solid. Solvents like ethanol are common. | google.comresearchgate.net |
| Acid-Base Precipitation | The compound's acidic/basic groups allow it to be solubilized as a salt in aqueous base/acid, leaving neutral impurities behind. Re-precipitation by pH adjustment yields the purified compound. | Separating the product from inorganic materials (like iron sludge) or other organic impurities after the main reaction. | google.compatsnap.comgoogle.com |
| Treatment with Activated Carbon | Adsorption of high-molecular-weight colored impurities onto the surface of the carbon. | Decolorizing the product solution prior to crystallization to improve the appearance and purity of the final product. | google.com |
| Anti-Solvent Crystallization | Adding a solvent in which the compound is insoluble (an anti-solvent, e.g., water) to a solution of the compound, reducing its solubility and inducing crystallization. | Used when a single suitable recrystallization solvent is not available. Can help control crystal form. | researchgate.netrsc.org |
Derivatization and Analog Synthesis of 4 Amino 2 Sulfamoylbenzoic Acid
Esterification Reactions: Synthesis of Alkyl and Aryl Esters
The carboxylic acid moiety of 4-amino-2-sulfamoylbenzoic acid is a prime target for esterification, a fundamental reaction that converts carboxylic acids into esters. This transformation is typically achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). libretexts.orglibretexts.org The synthesis of both alkyl and aryl esters is possible, depending on the choice of alcohol or phenol, respectively.
For the synthesis of alkyl esters, the carboxylic acid would be refluxed with an excess of the desired alcohol (e.g., methanol (B129727), ethanol (B145695), butanol). researchgate.net The large excess of alcohol serves to shift the reaction equilibrium towards the product side, maximizing the ester yield according to Le Châtelier's principle. tcu.edu Alternatively, for more complex or temperature-sensitive substrates, microwave-assisted organic synthesis (MAOS) in a sealed vessel can accelerate the reaction, often leading to higher yields in significantly shorter times. researchgate.net
Aryl esters are generally synthesized by reacting the acid with a phenol. Due to the lower nucleophilicity of phenols compared to alcohols, these reactions may require more forcing conditions or the use of coupling agents.
A typical procedure for the synthesis of an ethyl ester is analogous to the esterification of other substituted benzoic acids, such as ethyl 4-aminobenzoate. orgsyn.orgnih.gov The reaction involves dissolving this compound in a large excess of absolute ethanol, followed by the catalytic addition of concentrated sulfuric acid and heating the mixture under reflux. mdpi.com Upon completion, the reaction is cooled, and the excess ethanol is removed. The mixture is then neutralized, typically with a weak base like sodium carbonate, to remove the acid catalyst and any unreacted carboxylic acid, leading to the precipitation of the crude ester product which can be further purified.
Kinetic and Thermodynamic Control in Ester Formation
Fischer esterification is a classic example of a reaction under thermodynamic control. The process is reversible, with the formation of the ester and water from the carboxylic acid and alcohol existing in equilibrium with the reverse hydrolysis reaction. tcu.edumdpi.com To achieve a high yield of the ester, the equilibrium must be manipulated to favor the products. This is typically achieved by using a large excess of one of the reactants (usually the more inexpensive alcohol) or by removing water from the reaction mixture as it is formed, for instance, by using a Dean-Stark apparatus or molecular sieves. researchgate.net
From a kinetic perspective, the rate of esterification is dependent on several factors, including temperature, catalyst concentration, and the structure of the reactants. jchr.orgmaxwellsci.com The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. libretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the final ester product. libretexts.orgmdpi.com Increasing the reaction temperature generally increases the reaction rate, but as the reaction is exothermic, it can also unfavorably shift the equilibrium towards the reactants. mdpi.com Therefore, an optimal temperature is often chosen to balance kinetic and thermodynamic factors.
Investigation of Substituent Effects on Esterification Efficiency
The efficiency of esterification is significantly influenced by the electronic and steric effects of substituents on the benzoic acid ring. researchgate.net In the case of this compound, two key substituents are present: the electron-donating amino group (-NH₂) at the para-position and the electron-withdrawing, sterically bulky sulfamoyl group (-SO₂NH₂) at the ortho-position.
Electronic Effects: Electron-withdrawing groups attached to the benzoic acid ring generally increase the rate of acid-catalyzed esterification by enhancing the electrophilicity of the carbonyl carbon. mdpi.com The sulfamoyl group is strongly electron-withdrawing and would be expected to activate the carboxylic acid towards nucleophilic attack. Conversely, the amino group is electron-donating, which tends to decrease the acidity of the carboxylic acid and reduce the electrophilicity of the carbonyl carbon, thereby slowing the reaction rate compared to unsubstituted benzoic acid. openstax.org
Steric Effects: The most dominant factor affecting the esterification of this compound is likely the steric hindrance imposed by the bulky sulfamoyl group at the ortho-position. researchgate.net Ortho-substituents can physically impede the approach of the alcohol nucleophile to the carbonyl carbon, drastically reducing the reaction rate. This phenomenon, known as a steric effect, is well-documented for ortho-substituted benzoic acids and often makes their esterification challenging under standard Fischer conditions. researchgate.net
Amidation and Sulfonamide Formation via the Amino and Sulfamoyl Groups
The presence of both an amino and a sulfamoyl group allows for selective derivatization to form a variety of amide and sulfonamide structures. These reactions are key in building more complex molecules and exploring new chemical space for various applications.
Preparation of N-Substituted Sulfamoylbenzoic Acid Derivatives
The hydrogen atoms on the nitrogen of the sulfamoyl group (-SO₂NH₂) can be substituted to create N-substituted derivatives. This is typically achieved by reacting a pre-formed ester of the benzoic acid, such as 2-sulfamoylbenzoic acid ethyl ester, with an alkylating agent. For instance, reaction with various bromoalkyl compounds in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) can yield N-alkylated products. nih.gov This approach allows for the introduction of various carbon linkers attached to the sulfamoyl nitrogen. nih.gov
Table 1: Examples of N-Substituted Sulfamoylbenzoic Acid Derivative Synthesis
| Starting Material | Reagent | Conditions | Product Type | Ref |
|---|---|---|---|---|
| 2-Sulfamoylbenzoic acid ethyl ester | 2-(Bromoalkyl)benzo[de]isoquinoline-1,3-dione | K₂CO₃, DMF | N-alkylated sulfamoylbenzoate ester | nih.gov |
| 2-Sulfamoylbenzoic acid ethyl ester | 2-(3-Bromobutyl)isoindole-1,3-dione | K₂CO₃, DMF | N-butylisoindolyl sulfamoylbenzoate ester | nih.gov |
Synthesis of Novel Hybrid Sulfonamide Structures
The amino and sulfamoyl groups serve as synthetic handles to create novel hybrid molecules, where the this compound core is linked to other chemical scaffolds. Amino acids are often used as building blocks in synthesizing bioactive sulfonamides. nih.goveurekaselect.com
One strategy involves using the sulfamoyl nitrogen as a nucleophile to react with activated heterocyclic systems. For example, the reaction of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid derivatives can be achieved by reacting a butyl-linked isoquinoline-dione with substituted benzo[d]isothiazol-3(2H)-one-1,1-dioxides under reflux conditions with a base. nih.gov
Another powerful method for creating hybrid structures is through amide bond formation using the 4-amino group. However, a more common approach involves reacting the related 4-carboxybenzenesulfonamide (where the positions of the carboxyl and sulfamoyl groups are swapped) with various primary amines, secondary amines, or amino acids. This condensation is typically facilitated by peptide coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in combination with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAT). nih.gov This reaction couples the carboxylic acid of one molecule with the amine of another, creating a diverse library of benzamide (B126) sulfonamides. nih.gov A similar strategy could be envisioned starting with this compound, where the amino group is acylated.
A novel one-pot strategy has also been developed to convert aromatic acids directly into sulfonamides by leveraging copper-catalyzed decarboxylative halosulfonylation, followed by amination. princeton.edu This method provides a direct route from carboxylic acids and amines to sulfonamides, which are considered important bioisosteres of amides. princeton.edu
Reactions Involving the Carboxylic Acid Moiety
Beyond esterification, the carboxylic acid group of this compound can undergo several other important transformations, primarily conversion to more reactive acyl derivatives, reduction to an alcohol, and direct amidation.
Conversion to Acyl Chlorides: Carboxylic acids can be converted to highly reactive acyl chlorides by treatment with thionyl chloride (SOCl₂). libretexts.orglibretexts.org In this reaction, the hydroxyl group of the carboxylic acid is transformed into a chlorosulfite intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion yields the acyl chloride. This activated intermediate is a valuable precursor for the synthesis of esters and amides under milder conditions than direct reactions.
Amide Formation (via the Carboxyl Group): While the 4-amino group can form amides, the carboxylic acid can also be converted to an amide. The direct reaction with an amine is often difficult because the basic amine deprotonates the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used. libretexts.orgjackwestin.com The carboxylic acid first adds to the DCC, forming a highly reactive intermediate with a good leaving group. The amine then attacks this intermediate in a nucleophilic acyl substitution reaction to form the desired amide. libretexts.orglibretexts.org
Reduction to Primary Alcohols: The carboxylic acid group can be reduced to a primary alcohol (-CH₂OH). This transformation requires the use of strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄). jackwestin.com The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide and yield the alcohol. This reaction would convert this compound into (4-amino-2-sulfamoylphenyl)methanol.
Table 2: Summary of Reactions at the Carboxylic Acid Moiety
| Reaction Type | Reagent(s) | Product Functional Group | Ref |
|---|---|---|---|
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Acyl chloride (-COCl) | libretexts.org |
| Amide Formation | Amine, DCC or other coupling agents | Carboxamide (-CONH-R) | libretexts.org |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary alcohol (-CH₂OH) | jackwestin.com |
Formation of Acyl Halides as Activated Intermediates
A common strategy to enhance the reactivity of the carboxylic acid group on the this compound scaffold is its conversion into an acyl halide, most frequently an acyl chloride. This transformation creates a highly reactive electrophilic center at the carbonyl carbon, facilitating subsequent nucleophilic substitution reactions. The activation is typically achieved by treating the parent benzoic acid with a chlorinating agent.
Common reagents for this conversion include:
Thionyl chloride (SOCl₂)
Oxalyl chloride ((COCl)₂)
Phosphorus pentachloride (PCl₅)
The reaction mechanism generally involves the oxygen of the carboxylic acid's hydroxyl group attacking the activating agent (e.g., the sulfur atom in thionyl chloride), leading to the formation of a highly reactive intermediate. A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon and displacing the leaving group to yield the final acyl chloride. youtube.com This activation step is crucial for preparing the molecule for further derivatization, particularly for the formation of amides and esters. youtube.comkhanacademy.org
Coupling Reactions with Diverse Amine Derivatives
Once activated as an acyl chloride, the this compound derivative can readily undergo coupling reactions with a wide range of primary and secondary amines to form the corresponding N-substituted benzamides. youtube.com This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. youtube.com The subsequent collapse of this intermediate eliminates a chloride ion, and a final deprotonation step by a base (often a second equivalent of the amine) yields the stable amide product. khanacademy.org
Alternatively, amide bond formation can be achieved directly from the carboxylic acid without isolating an acyl halide intermediate by using peptide coupling reagents. nih.govresearchgate.net This approach is common in medicinal chemistry for its mild conditions and broad substrate scope. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) are used to form an active ester intermediate in situ, which is then readily attacked by the amine. researchgate.net
A variety of amine derivatives have been successfully coupled to sulfamoylbenzoic acid cores to synthesize libraries of compounds for biological screening. nih.gov
| Amine Class | Specific Examples | Reference |
|---|---|---|
| Alicyclic Amines | Cyclopropylamine | nih.gov |
| Heterocyclic Amines | Morpholine | nih.gov |
| Aliphatic Amines | n-Butylamine | nih.gov |
| Aromatic Amines (Anilines) | p-Chloroaniline, p-Anisidine, 2,4-Xylidine | nih.gov |
| Benzylamines | Benzylamine | nih.gov |
Incorporation into Complex Molecular Architectures
The this compound scaffold serves not only as a platform for simple derivatization but also as a key building block for the construction of larger, more complex molecular systems.
Design and Synthesis of Multicyclic Sulfonamide Derivatives
The synthesis of complex, multicyclic structures often involves reacting a derivative of sulfamoylbenzoic acid with molecules that contain both an amine and another reactive functional group, leading to the formation of new ring systems. Research into specific receptor agonists has led to the synthesis of potent analogs by reacting a 2-sulfamoylbenzoic acid ester with various bromoalkyl-substituted cyclic imides. nih.gov In these syntheses, the sulfonamide nitrogen, after deprotonation by a base like potassium carbonate (K₂CO₃), acts as a nucleophile, displacing the bromide on the alkyl chain of the coupling partner. nih.gov This strategy effectively incorporates the sulfamoylbenzoic acid moiety into a larger, predefined multicyclic framework.
| Complex Reactant Type | Example | Resulting Structure Feature | Reference |
|---|---|---|---|
| Phthalimide Derivatives | 2-(3-Bromobutyl)isoindole-1,3-dione | Links the sulfamoyl group to an isoindoledione ring system via a butyl chain. | nih.gov |
| Naphthalimide Derivatives | 2-(Bromoalkyl)benzo[de]isoquinoline-1,3-dione | Incorporates a benzoisoquinoline-1,3-dione moiety, a larger aromatic system. | nih.gov |
| Isatin Derivatives | 1-(4-Bromobutyl)indoline-2,3-dione | Connects the sulfamoyl group to an indoline-2,3-dione (isatin) core. | nih.gov |
Construction of Metal Complexes Utilizing Sulfamoylbenzoic Acid Ligands
The functional groups present in this compound—specifically the carboxylate (COO⁻), the amino (NH₂), and the sulfonamide (SO₂NH₂) groups—are excellent candidates for acting as coordination sites for metal ions. scielo.br Molecules containing such groups can function as ligands, donating lone pairs of electrons to a central metal cation to form stable metal complexes. scielo.brrsc.org
Infrared spectroscopy studies on metal complexes of similar amino acid derivatives confirm that coordination often occurs through the carboxylate and amino groups. scielo.br The sulfonamide group can also participate in binding, either through its oxygen or nitrogen atoms, depending on the metal and the reaction conditions. This ability to form bonds with metals allows for the construction of coordination polymers or discrete metal-organic complexes with potentially novel electronic, magnetic, or catalytic properties.
| Potential Coordinating Group | Potential Metal Ions | Resulting Complex Type | Reference |
|---|---|---|---|
| Carboxylate (COO⁻) | Co(II), Ni(II), Cu(II), Fe(II)/Fe(III) | Discrete Metal Complex or Coordination Polymer | scielo.brindianchemicalsociety.com |
| Amino (NH₂) | Co(II), Ni(II), Cu(II), Fe(II)/Fe(III) | Discrete Metal Complex or Coordination Polymer | scielo.br |
| Sulfonamide (SO₂NH₂) | Cu(II) and other transition metals | Discrete Metal Complex or Coordination Polymer | indianchemicalsociety.com |
Exploration of Chiral Derivatives and Enantioselective Synthesis
While this compound itself is an achiral molecule, the synthesis of chiral analogs is a significant area of research, particularly for developing drugs that can interact stereoselectively with biological targets like enzymes and receptors. scispace.com
Asymmetric Synthesis Approaches for Chiral Analogs
The creation of chiral derivatives from an achiral starting material like this compound requires the use of asymmetric synthesis methodologies. These strategies aim to control the formation of a new stereocenter with a strong preference for one enantiomer over the other. Although specific examples for this exact molecule are not prevalent, general and powerful methods in enantioselective synthesis could be applied.
One such approach is catalytic asymmetric hydrogenation . This would involve creating a precursor to the target analog that contains a carbon-carbon double bond at a strategic position. This prochiral substrate could then be hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) to produce a single enantiomer of the saturated product in high enantiomeric excess. scispace.com
Another powerful strategy is the catalytic enantioselective reduction of ketones . As demonstrated by Corey and Link, a prochiral trichloromethyl ketone can be reduced to a chiral secondary alcohol with high enantioselectivity using a chiral oxazaborolidine catalyst. organic-chemistry.org This alcohol can then be converted into a chiral α-amino acid. organic-chemistry.org A similar approach could be envisioned where a ketone derivative of the sulfamoylbenzoic acid framework is stereoselectively reduced to create a chiral alcohol, which can then be further elaborated.
Other established methods that could be adapted include:
Chiral auxiliaries: A chiral molecule is temporarily attached to the substrate to direct a subsequent reaction before being cleaved, leaving behind a chiral product.
Enantioselective conjugate additions: For synthesizing β-amino acid derivatives, a chiral catalyst (e.g., copper-based) can be used to control the addition of a nucleophile to an α,β-unsaturated ester derivative. scispace.com
These approaches provide a toolkit for chemists to access specific, single-enantiomer versions of complex this compound analogs. scispace.comorganic-chemistry.org
Chiral Recognition Studies in Derivative Formation
The core principle of chiral recognition involves the formation of transient diastereomeric complexes between a chiral selector and the enantiomers of a chiral analyte. The differing stability of these complexes allows for their separation or differential detection. The structural features of this compound, including its aromatic ring, amino group, and sulfamoyl group, offer multiple sites for modification to introduce chirality and create potential chiral selectors.
Despite the theoretical potential, a comprehensive review of the scientific literature reveals a significant gap in research specifically dedicated to the synthesis of chiral derivatives of this compound for the purpose of chiral recognition. While the synthesis of various achiral derivatives of this compound and related sulfamoylbenzoic acids has been reported for other applications, such as diuretic and antimicrobial agents, their exploration as platforms for enantioselective interactions is not documented in readily available research.
General strategies for creating chiral selectors often involve the introduction of a known chiral moiety to an achiral scaffold. In the context of this compound, this could theoretically be achieved through several synthetic routes:
Acylation of the Amino Group: The 4-amino group could be acylated with a chiral carboxylic acid or its derivative (e.g., a chiral acyl chloride or anhydride). This would create a diastereomeric mixture that could potentially be separated.
Reaction with Chiral Isocyanates: The amino group could react with a chiral isocyanate to form a chiral urea (B33335) derivative.
Derivatization of the Carboxylic Acid: The carboxylic acid group could be esterified with a chiral alcohol or converted to an amide using a chiral amine.
Once synthesized, these chiral derivatives would need to be evaluated for their chiral recognition capabilities. This is typically done using techniques such as nuclear magnetic resonance (NMR) spectroscopy, chromatography (particularly high-performance liquid chromatography, HPLC), and capillary electrophoresis.
Research Findings
Currently, there is a lack of specific research findings and detailed data tables in the scientific literature that focus on the chiral recognition studies of this compound derivatives. Studies that would typically present data on enantiomeric separation factors (α), resolution (Rs), or changes in spectroscopic signals (e.g., chemical shift differences in NMR) upon interaction with enantiomers are not available for this specific class of compounds.
The following table represents a hypothetical structure for presenting such data, should research in this area be undertaken and published.
| Analyte (Racemate) | Chiral Selector (Derivative of this compound) | Analytical Method | Separation Factor (α) | Resolution (Rs) |
| e.g., (R/S)-Propranolol | e.g., N-(1-Phenylethyl)amide of this compound | HPLC | Data Not Available | Data Not Available |
| e.g., (R/S)-Ibuprofen | e.g., Ester with (R)-Mandelic acid | NMR Spectroscopy | Data Not Available | Data Not Available |
The absence of such data highlights a promising, yet untapped, area for future research in the development of novel chiral selectors. The synthesis and evaluation of a library of chiral derivatives of this compound could lead to the discovery of new agents for enantioselective analysis and separation.
Spectroscopic and Computational Characterization of 4 Amino 2 Sulfamoylbenzoic Acid and Its Derivatives
Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Elucidation
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and understanding the molecular structure of 4-amino-2-sulfamoylbenzoic acid derivatives.
The FT-IR and FT-Raman spectra of these compounds are characterized by distinct vibrational modes corresponding to their primary functional groups: the amino (-NH2), sulfamoyl (-SO2NH2), and carboxylic acid (-COOH) groups, attached to a substituted benzene (B151609) ring.
In studies of Furosemide, a key derivative, characteristic peaks for the sulfamoyl group are observed for SO2 stretching vibrations. The asymmetric SO2 stretching mode appears around 1315-1331 cm⁻¹, while the symmetric stretching is found near 1139-1145 cm⁻¹. researchgate.net The S-N stretching vibration has also been identified, further confirming the presence of the sulfonamide group. nih.gov The amino group (-NH) stretching vibrations are typically observed in the range of 3200-3500 cm⁻¹. researchgate.net
Detailed spectral interpretations, often aided by computational methods like Density Functional Theory (DFT), allow for the assignment of various other bands, including aromatic bending modes and vibrations of the carboxylic group. researchgate.net For instance, in Furosemide, bands related to aromatic bending modes and the COO⁻ group have been identified. researchgate.net
Table 1: Characteristic Vibrational Frequencies for Furosemide (a derivative of this compound)
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Sulfamoyl (-SO₂) | Asymmetric Stretching | 1315 - 1331 | researchgate.net |
| Sulfamoyl (-SO₂) | Symmetric Stretching | 1139 - 1145 | researchgate.net |
| Sulfonamide (S-N) | Stretching | ~931 | nih.gov |
| Amine/Amide (N-H) | Stretching | 3231 - 3263 | rsc.org |
| Carboxyl (C=O) | Stretching (Amide I) | 1680 - 1707 | rsc.org |
Vibrational spectroscopy, in conjunction with theoretical calculations, is instrumental in conformational analysis. Different spatial arrangements of the molecule's functional groups can lead to distinct spectroscopic signatures. For sulfonamides, studies have identified multiple stable conformers based on the orientation of the amino and sulfamoyl groups relative to the benzene ring. researchgate.netconicet.gov.ar
For example, theoretical studies on sulfanilamide, a related compound, identified four conformers differing in the orientation of the hydrogen atoms on the two nitrogen atoms, with the sulfamide (B24259) nitrogen in a perpendicular orientation to the aromatic ring. conicet.gov.ar X-ray analysis of Furosemide has revealed the existence of different orientations (E and Z-forms) that form dimer structures through hydrogen bonding. researchgate.net Rotational spectroscopy studies on other benzenesulfonamides have shown that the amino group of the sulfonamide often lies perpendicular to the benzene plane. nih.govkcl.ac.uk These conformational preferences are crucial for understanding intermolecular interactions, such as hydrogen bonding, which are visible in the vibrational spectra. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the proton (¹H) and carbon (¹³C) environments within the molecular structure, providing data on connectivity and spatial relationships.
Solid-state NMR (ssNMR) has been particularly insightful for studying the polymorphic forms of Furosemide. nih.gov These studies reveal that Furosemide form I contains two molecules in the asymmetric unit, leading to a potential for 24 distinct peaks in the ¹³C spectrum. nih.gov The assignment of these peaks is greatly aided by DFT-based Gauge-Including Projector Augmented Wave (GIPAW) calculations, which can predict chemical shifts with good accuracy. nih.govresearchgate.net The ¹H NMR spectra of sulfonamide derivatives show characteristic signals for the aromatic protons, as well as protons from the amino and sulfamoyl groups. rsc.org For instance, the proton of the sulfonamide –SO2NH– group typically appears as a singlet peak between 8.78 and 10.15 ppm. rsc.org
Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for select sites in Furosemide (S-A Sample)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| NH (Sulfonamide) | ~7.0, ~7.5 | - | rsc.org |
| NH (Furfurylamino) | ~8.8 | - | rsc.org |
| COOH | ~13.5 | ~169 | rsc.org |
| Aromatic CH | 7.0 - 8.5 | 110 - 145 | rsc.org |
| Furan Ring CH | 6.4 - 7.6 | 108 - 153 | rsc.org |
| Methylene (-CH₂-) | ~4.7 | ~42 | rsc.org |
Note: Chemical shifts are approximate and can vary based on solvent, temperature, and specific polymorph.
For complex structures like Furosemide and its derivatives, one-dimensional NMR spectra can be crowded. Advanced 2D NMR techniques are essential for unambiguous assignments. ipb.pt Techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish direct and long-range C-H correlations. ipb.ptdrugbank.com
In solid-state studies of Furosemide, techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ¹H-¹³C refocused INEPT, and ¹H double quantum (DQ) MAS experiments have been employed. nih.govresearchgate.net The ¹H-¹³C refocused INEPT spectrum, for example, is selective for observing direct one-bond C-H connectivities. nih.gov The ¹H DQ MAS experiment provides information on proton-proton proximities, revealing which protons are close in space (<3.5 Å). researchgate.net These advanced methods are critical for verifying crystal structures and understanding intermolecular packing effects. nih.govresearchgate.net
In solution, molecules like this compound derivatives can exist as an ensemble of rapidly interconverting conformers. NMR spectroscopy is a key tool for characterizing these solution-state dynamics. copernicus.org By analyzing NMR parameters such as chemical shifts, J-couplings, and Nuclear Overhauser Effects (NOEs), the relative populations of different conformers can be determined. copernicus.orgnih.gov For instance, ¹H-NMR studies of a Furosemide/β-cyclodextrin inclusion complex in D₂O showed shifts in the aromatic proton signals of Furosemide, indicating its inclusion within the cyclodextrin (B1172386) cavity. chalcogen.roresearchgate.net This demonstrates how NMR can probe the interactions and conformational changes of the molecule in a solution environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The substituted benzene ring and its associated functional groups in this compound and its derivatives contain chromophores that absorb light in the UV region.
The UV spectrum of Furosemide has been reported in various solvents, showing characteristic absorption maxima (λmax). In water, a λmax is observed around 276-277 nm. ijpsjournal.comjipbs.com In a more basic solution like 0.1N NaOH, two maxima are typically exhibited at approximately 226 nm and 272-277 nm. medcraveonline.comcore.ac.uk These absorptions are attributed to π → π* and n → π* electronic transitions within the aromatic system and the carbonyl and other unsaturated groups. The position and intensity of these bands can be influenced by the solvent environment and the pH of the solution. medcraveonline.com Studies have also used UV-Vis spectroscopy to monitor the photodegradation of Furosemide, as exposure to UV light can induce hydrolysis and alter the electronic structure, leading to changes in the absorption spectrum. researchgate.net
Table 3: UV-Vis Absorption Maxima (λmax) of Furosemide in Various Solvents
| Solvent | λmax (nm) | Reference |
|---|---|---|
| Water | 277 | ijpsjournal.com |
| Water | 276 | jipbs.com |
| 0.1N NaOH | 226, 272 | medcraveonline.com |
| Methanol (B129727) | 258.40 – 293.80 (Area Under Curve) | core.ac.uk |
Determination of Electronic Absorption Maxima and Band Gaps
The electronic absorption properties of a molecule, specifically its maximum absorption wavelengths (λmax), are determined using UV-Vis spectroscopy. These values indicate the energies required for electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy of this transition is related to the HOMO-LUMO energy gap, which is a critical parameter for assessing the electronic properties and reactivity of a compound.
Solvatochromic Studies and Solvent Effects on Electronic Structure
Solvatochromism describes the change in a substance's color, or more broadly, its absorption or emission spectrum, when dissolved in different solvents. nih.gov Such studies provide insight into the solute-solvent interactions and the effect of solvent polarity on the molecule's electronic ground and excited states. sigmaaldrich.comgoogle.com This is often investigated by measuring the UV-Vis spectra of the compound in a series of solvents with varying polarities. nih.gov
A review of published scientific literature indicates that specific solvatochromic studies for this compound have not been reported. Therefore, data on the solvent-induced shifts in its absorption maxima and the resulting analysis of its electronic structure under different solvent environments are currently unavailable.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₇H₈N₂O₄S, which corresponds to a monoisotopic mass of 216.02048 Da. uni.lu
While experimental mass spectra and detailed fragmentation pathway analyses for this compound are not available in the reviewed literature, computational predictions of its behavior in a mass spectrometer have been made. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of the molecule.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts This data is computationally predicted and not from experimental measurement.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 217.02776 | 141.6 |
| [M+Na]⁺ | 239.00970 | 149.6 |
| [M-H]⁻ | 215.01320 | 143.5 |
| [M+NH₄]⁺ | 234.05430 | 158.6 |
| [M+K]⁺ | 254.98364 | 146.4 |
| [M+H-H₂O]⁺ | 199.01774 | 135.7 |
| [M+HCOO]⁻ | 261.01868 | 159.2 |
| [M+CH₃COO]⁻ | 275.03433 | 185.0 |
| Source: PubChemLite. uni.lu |
Typical fragmentation for aromatic carboxylic acids involves the loss of -OH (M-17) and -COOH (M-45), while primary aromatic amines can undergo complex fragmentation, often initiated by cleavage alpha to the nitrogen atom. bldpharm.com However, a specific experimental fragmentation pattern for this compound has not been documented.
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the solid-state properties of a compound.
There are no published reports of the single-crystal X-ray diffraction analysis of this compound in the scientific literature. Consequently, definitive experimental data on its solid-state molecular structure, crystal packing, and intermolecular interactions are not available.
Density Functional Theory (DFT) and Quantum Chemical Computations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nist.gov These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, offering deep insights that complement experimental findings. rsc.orggoogle.com
Despite its utility, a specific and comprehensive DFT study focused on this compound has not been found in the reviewed literature. While DFT has been extensively applied to its derivatives to understand their structure and reactivity, similar computational analyses for the parent compound are not publicly available.
A key application of DFT is the geometry optimization of a molecule to find its lowest energy conformation. google.com This process calculates structural parameters such as bond lengths, bond angles, and dihedral angles that correspond to a stable structure on the potential energy surface.
A search of scientific databases and literature reveals no published studies detailing the optimized geometrical parameters for this compound derived from DFT or other quantum chemical computations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. nist.gov
Specific computational data regarding the HOMO and LUMO energies, the HOMO-LUMO gap, and other related electronic properties (such as ionization potential and electron affinity) for this compound are not available in the reviewed scientific literature.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method used to investigate hyperconjugative interactions and charge delocalization within a molecule. tandfonline.com This analysis provides a detailed picture of the electronic structure by describing the molecule in terms of localized, Lewis-like bonding orbitals. For derivatives of this compound, NBO analysis, often performed using methods like B3LYP/6-31G(d,p), reveals significant intramolecular interactions that contribute to the molecule's stability. tandfonline.com
The key findings from NBO analysis on related structures indicate substantial delocalization and hyperconjugation. researchgate.net These interactions arise from the transfer of electron density from filled lone pair orbitals (Lewis bases) to unfilled antibonding orbitals (Lewis acids). nih.gov The stabilization energy, E(2), associated with these donor-acceptor interactions (i -> j*) quantifies the strength of the delocalization. Higher E(2) values signify stronger interactions.
In a study on a related sulfamoylbenzoic acid derivative, the NBO analysis confirmed the occurrence of intramolecular charge transfer (ICT). tandfonline.com This was evidenced by the delocalization of electron density from the lone pairs of oxygen and nitrogen atoms to the antibonding σ* and π* orbitals of the ring and substituent groups. For instance, significant stabilization energies are often observed for interactions like n(O) -> σ(C-C) and n(N) -> π(aromatic ring), indicating a flow of electron density that stabilizes the molecular system. The presence of strong intramolecular hydrogen bonds, such as N-H···O, is also confirmed and quantified by NBO analysis, revealing significant stabilization energies. nih.gov
Table 1: Representative NBO Analysis Data for Intramolecular Interactions in a Sulfamoylbenzoic Acid Derivative
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N8 | σ (S14-O12) | 5.8 | n -> σ |
| LP (2) O11 | σ (C7-S14) | 1.2 | n -> σ |
| LP (1) O13 | π (C1-C6) | 2.5 | n -> π |
| π (C1-C6) | π (C2-C3) | 21.5 | π -> π |
| π (C4-C5) | π (C2-C3) | 18.9 | π -> π* |
Note: The data presented is illustrative and based on findings for structurally related compounds.
Electrostatic Potential Mapping and Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for predicting the chemical reactivity of a molecule. researchgate.netmdpi.com It visualizes the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-poor regions. nih.gov These regions are critical for understanding electrophilic and nucleophilic attacks, hydrogen bonding interactions, and biological recognition processes. researchgate.netmdpi.com
The MEP map is color-coded to represent different potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of most positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green and yellow represent intermediate or near-zero potential. nih.govresearchgate.net
For derivatives of this compound, MEP analysis reveals distinct reactive sites. researchgate.net The negative potential is generally localized over the electronegative oxygen atoms of the carboxyl and sulfamoyl groups, as well as the nitrogen atom of the amino group. researchgate.netnih.gov These sites are the most probable locations for interaction with electrophiles or for forming hydrogen bonds. Conversely, the most positive potential is often found around the hydrogen atoms of the amino and sulfamoyl groups, making them likely sites for nucleophilic attack. researchgate.net The distribution of electrostatic potential provides a visual representation of the charge distribution and helps in understanding the molecule's interaction with other chemical species. nih.gov
Calculations of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts)
Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate spectroscopic parameters like vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net These calculations provide valuable insights into the molecular structure and bonding, and they serve as a powerful complement to experimental spectroscopic data. nih.gov
Vibrational Frequencies: The harmonic vibrational frequencies for this compound and its derivatives can be calculated using DFT methods, such as B3LYP with a basis set like 6-31G(d,p). tandfonline.comresearchgate.net The calculated frequencies are often scaled by an appropriate factor to correct for anharmonicity and the approximations inherent in the computational method, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. tandfonline.comresearchgate.net The analysis is further enhanced by Total Energy Distribution (TED) calculations, which help in assigning the calculated frequencies to specific vibrational modes of the molecule, such as N-H stretching, C=O stretching, and S=O stretching. tandfonline.comnih.gov
Table 2: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Related Sulfamoylbenzoic Acid Derivative
| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Experimental FT-IR Frequency (cm⁻¹) | Assignment |
| N-H Asymmetric Stretch | 3450 | 3486 | NH₂ group vibration |
| C-H Aromatic Stretch | 3080 | 3086 | Benzene ring C-H vibration |
| C=O Stretch | 1685 | 1690 | Carboxylic acid C=O vibration |
| S=O Asymmetric Stretch | 1340 | 1335 | Sulfamoyl group S=O vibration |
| S=O Symmetric Stretch | 1165 | 1160 | Sulfamoyl group S=O vibration |
Note: Data is representative and based on studies of similar compounds. researchgate.netnih.gov
Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of computational chemistry. researchgate.netunits.it The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly employed for this purpose. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), generally show good correlation with experimental data. bmrb.io Discrepancies between calculated and experimental shifts can often provide further insights into intermolecular interactions, such as hydrogen bonding, in the solid state or in solution. researchgate.net
Hyperpolarizability and Nonlinear Optical Property Investigations
The investigation of nonlinear optical (NLO) properties of molecules is a significant area of research due to their potential applications in optoelectronics. Hyperpolarizability is a measure of a molecule's NLO response. tandfonline.com Computational chemistry provides a direct route to calculate the first-order hyperpolarizability (β₀) and related properties.
For molecules like the derivatives of this compound, the presence of both electron-donating (e.g., -NH₂) and electron-withdrawing (e.g., -COOH, -SO₂NH₂) groups connected by a π-conjugated system can lead to significant NLO properties. tandfonline.com The intramolecular charge transfer (ICT) from the donor to the acceptor, facilitated by the aromatic ring, is a key factor for a large hyperpolarizability value.
Calculations using DFT methods can determine the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). In a study of a related chloro-sulfamoylbenzoic acid derivative, the first-order hyperpolarizability was calculated to be 3.136 x 10⁻³⁰ esu, indicating its potential as an NLO material. tandfonline.com The magnitude of hyperpolarizability is sensitive to the molecular structure, particularly the nature and position of the substituent groups.
Table 3: Calculated NLO Properties for a Furosemide-like Molecule
| Property | Calculated Value | Units |
| Dipole Moment (μ) | 5.95 | Debye |
| Mean Polarizability (α) | 25.8 x 10⁻²⁴ | esu |
| First-order Hyperpolarizability (β₀) | 3.136 x 10⁻³⁰ | esu |
Note: The values are based on a computational study of a structurally similar compound. tandfonline.com
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. tandfonline.comnih.gov By mapping properties like d_norm (normalized contact distance), dᵢ (distance to the nearest nucleus inside the surface), and dₑ (distance to the nearest nucleus outside the surface) onto the molecular surface, it provides a unique fingerprint of the crystal packing environment.
For derivatives of this compound, Hirshfeld analysis reveals the dominant role of hydrogen bonds (e.g., N-H···O, O-H···O) in stabilizing the crystal structure. researchgate.net Other significant interactions often include H···H, C···H/H···C, and O···H/H···O contacts. nih.gov By decomposing the fingerprint plot, the percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, offering a detailed understanding of the forces governing the crystal packing. researchgate.net
Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Sulfonamide
| Interaction Type | Contribution (%) |
| H···H | 28.2 |
| N···H / H···N | 38.3 |
| C···H / H···C | 23.4 |
| O···H / H···O | 5.6 |
| Other | 4.5 |
Note: Data is illustrative and derived from studies on similar molecular crystals. nih.gov
Molecular Dynamics Simulations for Conformational Landscape and Interactions
Ligand-Protein Interaction Profiling in Model Systems (Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. nih.govresearchgate.net This method is instrumental in drug discovery and molecular biology for understanding ligand-protein interactions at an atomic level. nih.gov
For this compound and its derivatives, molecular docking studies are performed to investigate their potential as inhibitors of various enzymes. tandfonline.com The process involves placing the ligand into the active site of the protein and evaluating the binding energy of different poses. The pose with the lowest binding energy (most negative value) is considered the most stable and likely binding mode. mdpi.com
Docking studies on related compounds have identified key amino acid residues that are crucial for binding. nih.gov The interactions typically involve a network of hydrogen bonds, hydrophobic interactions (like pi-pi stacking and alkyl interactions), and van der Waals forces. mdpi.com For instance, the amino, sulfamoyl, and carboxyl groups of the ligand are often involved in forming hydrogen bonds with polar residues in the protein's active site, while the aromatic ring can participate in hydrophobic interactions. researchgate.net The binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki), provides a quantitative measure of the ligand's potency. nih.govresearchgate.net
Table 5: Example Molecular Docking Results for a Ligand in a Protein Active Site
| Target Protein | Ligand Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |
| Carbonic Anhydrase II | -7.5 | HIS94, HIS96, THR199 | Hydrogen Bond, van der Waals |
| PTPN22 | -6.8 | GLY20, LYS147, SER35 | Hydrogen Bond, Alkyl |
| SARS-CoV-2 Mpro | -7.1 | HIS41, CYS145 | Hydrogen Bond, Hydrophobic |
Note: This table presents hypothetical yet representative data based on docking studies of similar small molecules with various protein targets. nih.govnih.govmdpi.com
Mechanistic Investigations of Reactions Involving 4 Amino 2 Sulfamoylbenzoic Acid
Elucidation of Reaction Mechanisms in Derivatization Processes
The derivatization of 4-Amino-2-sulfamoylbenzoic acid can occur at the amino, carboxylic acid, or sulfamoyl group, as well as on the aromatic ring itself through electrophilic substitution. The elucidation of the mechanisms of these processes is key to achieving desired product selectivity and yield.
One of the most well-known derivatizations of a closely related compound is the synthesis of Furosemide, a potent diuretic. In a common synthetic route, a precursor such as 2,4-dichlorobenzoic acid is first chlorosulfonated and then treated with ammonia (B1221849) to introduce the sulfamoyl group. gpatindia.com The resulting intermediate, which is structurally similar to this compound, then undergoes a nucleophilic aromatic substitution reaction with furfurylamine. gpatindia.com
The mechanism of this final step is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the carboxylic acid and the newly introduced sulfamoyl group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the positions ortho and para to these groups. In the case of Furosemide synthesis, the chlorine atom is displaced by the incoming nucleophile, furfurylamine. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then eliminates the chloride ion to form the final product.
Derivatization of the carboxylic acid group, for instance, through amidation reactions, typically proceeds via activation of the carboxyl group. Reagents like carbodiimides, in combination with additives such as N-hydroxybenzotriazole (HOBt), are commonly used. The kinetic studies of such reactions show that the rate-determining step is often the formation of an O-acylisourea intermediate from the reaction of the carboxylic acid with the carbodiimide (B86325). nih.gov This intermediate is then attacked by the amine, and the subsequent steps leading to the amide are generally faster. The pH of the reaction medium plays a critical role, influencing the protonation state of both the carbodiimide and the carboxylic acid. nih.gov
The amino group on the benzene (B151609) ring is a nucleophile and can undergo reactions such as acylation. It is a strongly activating and ortho-, para-directing group for electrophilic aromatic substitution due to its ability to donate its lone pair of electrons into the aromatic pi-system. wikipedia.orgchegg.com This significantly stabilizes the cationic intermediate (arenium ion) formed during electrophilic attack at the ortho and para positions. wikipedia.org
Kinetics and Thermodynamics of Compound Transformations
For instance, computational studies using Density Functional Theory (DFT) have been performed on 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, a derivative of our target molecule. researchgate.nettandfonline.com These studies provide theoretical data on the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity. The energy gap between HOMO and LUMO is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.
Thermodynamic parameters for such molecules can also be calculated, providing information on the stability of reactants, intermediates, and products. These calculations can help in determining the feasibility of a reaction and the position of equilibrium.
| Calculated Property | Value | Significance |
| HOMO Energy | -6.45 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.89 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.56 eV | Indicator of chemical reactivity and stability. |
| First Hyperpolarizability | 3.136 x 10⁻³⁰ esu | Relates to the non-linear optical properties of the molecule. |
| Table 1: Theoretical data for 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid calculated at the B3LYP/6-31G(d,p) level of theory. researchgate.nettandfonline.com |
In amidation reactions, which are typically reversible, the removal of a volatile byproduct like water or methanol (B129727) can shift the equilibrium towards the product side, thereby improving the conversion. researchgate.netnih.gov The kinetics of such reactions are often studied under various conditions of temperature and catalyst concentration to determine the rate law and activation energy. For example, in the amidation of a methyl ester with diethanolamine (B148213) using sulfuric acid as a catalyst, the reaction rate was found to be dependent on the concentration of the methyl ester. scispace.com The activation energy for this specific reaction was determined to be 2464.87 cal/mol. scispace.com While these values are for a different system, they illustrate the type of kinetic parameters that are important in understanding the transformations of this compound.
Role of the Sulfamoyl and Carboxylic Acid Groups in Reaction Selectivity
The sulfamoyl and carboxylic acid groups play a pivotal role in directing the selectivity of reactions involving this compound. Both are electron-withdrawing groups, and their positions on the benzene ring significantly influence its reactivity.
The carboxylic acid group is a meta-directing group in electrophilic aromatic substitution. numberanalytics.comquora.com It deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. This deactivation is more pronounced at the ortho and para positions, making the meta position the most likely site for electrophilic substitution. numberanalytics.com
The sulfamoyl group is also generally considered to be a deactivating and meta-directing group for electrophilic aromatic substitution. However, its influence is also dependent on the reaction conditions. In contrast, the amino group is a strongly activating and ortho-, para-directing group. wikipedia.org The presence of both activating and deactivating groups on the same ring leads to complex reactivity patterns, and the outcome of an electrophilic substitution reaction will depend on the relative strengths of these directing effects and the reaction conditions. The position of substitution will be a compromise between the directing effects of all three functional groups.
In nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the carboxylic acid and sulfamoyl groups is crucial for activating the ring towards attack by a nucleophile. These groups stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the substitution.
The steric bulk of the sulfamoyl and carboxylic acid groups can also influence reaction selectivity by hindering the approach of reactants to the adjacent positions on the ring.
Investigation of Hydrogen Bonding Networks in Reaction Intermediates
Hydrogen bonding plays a significant role in the structure and reactivity of this compound and its reaction intermediates. The molecule contains multiple hydrogen bond donors (the -NH₂ and -SO₂NH₂ protons, and the carboxylic acid -OH proton) and acceptors (the oxygen atoms of the carboxylic acid and sulfamoyl groups, and the nitrogen atom of the amino group).
Intramolecular hydrogen bonding can occur between adjacent functional groups, influencing the conformation of the molecule and its reactivity. For example, an intramolecular hydrogen bond can form between the amino group and the sulfamoyl group, or between the amino group and the carboxylic acid group. Such hydrogen bonds can affect the acidity and basicity of the functional groups and can also play a role in directing the stereochemical outcome of reactions. Studies on related ortho-aminobenzamides have shown that intramolecular hydrogen bonding can lead to hindered rotation around single bonds. nih.gov
In the solid state, intermolecular hydrogen bonds are expected to dominate, leading to the formation of complex three-dimensional networks. X-ray diffraction studies on related sulfonamide structures have revealed the presence of various hydrogen bonding motifs, such as the formation of cyclic dimers through hydrogen bonds between carboxylic acid groups. nih.gov
During a reaction, the formation of hydrogen bonds between the reactant, solvent molecules, and any catalysts can stabilize transition states and intermediates, thereby influencing the reaction rate and mechanism. For example, in an amidation reaction, hydrogen bonding to the carbonyl oxygen of the carboxylic acid can increase its electrophilicity, making it more susceptible to nucleophilic attack. The investigation of these hydrogen bonding networks in reaction intermediates, often through computational methods and spectroscopic techniques, is essential for a complete understanding of the reaction mechanism.
Applications of 4 Amino 2 Sulfamoylbenzoic Acid As a Chemical Intermediate in Advanced Organic Synthesis
Precursor for Designing and Synthesizing Novel Sulfonamide-Based Research Compounds
4-Amino-2-sulfamoylbenzoic acid is a versatile precursor in the synthesis of novel sulfonamide-based compounds for research. Its structure features three key functional groups—an amino group, a sulfamoyl group, and a carboxylic acid—that serve as reactive handles for chemical modification. This trifunctional nature allows for the systematic construction of diverse molecular libraries. The amino group can be acylated, alkylated, or used in diazotization reactions, while the carboxylic acid can be converted into esters, amides, or other derivatives. scholarsresearchlibrary.com
Researchers have utilized sulfamoyl benzoic acid analogues as foundational scaffolds for creating new chemical entities. For instance, synthetic schemes often involve reacting the core structure with various reagents to build more complex molecules with specific functionalities. google.com The development of novel sulfonamides derived from amino group-containing drugs and amino acids highlights a common synthetic strategy where the primary amino group of a molecule like this compound is reacted with a sulfonyl chloride, or vice-versa, to form the characteristic sulfonamide linkage. researchgate.net This adaptability makes it a valuable starting material for generating compounds intended for various biological and chemical investigations.
Building Block in the Development of Potential Enzyme Inhibitors for Research Purposes (e.g., Carbonic Anhydrase)
The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group and the quintessential pharmacophore for carbonic anhydrase inhibitors (CAIs). wikipedia.orgresearchgate.net Carbonic anhydrases (CAs) are metalloenzymes that play crucial roles in numerous physiological processes, and their inhibition is a target for various therapeutic areas. nih.govnih.gov this compound serves as an ideal building block for creating CAIs for research.
A prominent strategy in the design of selective CAIs is the "tail approach," where modifications are made to the main inhibitor scaffold. These "tails" are designed to interact with amino acid residues outside the conserved active site, thereby conferring selectivity for a specific CA isoform. The amino and carboxylic acid groups of this compound are perfect attachment points for these tails, which can be composed of amino acids, peptides, or other chemical moieties. nih.gov By condensing various chemical groups onto this scaffold, researchers can synthesize libraries of potential inhibitors and study their structure-activity relationships against different human carbonic anhydrase (hCA) isoforms, including those associated with disease, such as hCA IX and XII. wikipedia.org
Utility in the Synthesis of Crosslinking Reagents for Material Science Research
In proteomics and material science, crosslinking reagents are used to study protein-protein interactions, stabilize protein complexes, or create novel biomaterials. These reagents typically have two or more reactive ends that can form covalent bonds with functional groups on proteins, most commonly the ε-amino group of lysine (B10760008) residues.
This compound is a suitable intermediate for synthesizing such crosslinkers. The carboxylic acid group can be readily converted into a highly reactive N-hydroxysuccinimidyl (NHS) ester. This NHS ester can then react with primary amines on proteins to form stable amide bonds. The amino group on the other side of the benzoic acid ring can be used as a point of attachment for a second reactive group, creating a bifunctional crosslinker. This design allows for the creation of reagents with varying spacer arm lengths and properties, facilitating the study of protein structures and interactions by mass spectrometry (XL-MS).
Role in the Creation of Peracid Precursors for Oxidation Chemistry Studies
Aromatic peroxy acids (or peracids) are valuable oxidizing agents in organic synthesis, widely used for reactions such as the epoxidation of olefins and the oxidation of amines and sulfides. nih.gov These reagents are typically synthesized from their corresponding carboxylic acids.
The carboxylic acid group on this compound makes it a direct precursor for the synthesis of a substituted peroxybenzoic acid. The conversion is generally achieved by reacting the carboxylic acid with concentrated hydrogen peroxide, often in a strong acid medium like methanesulfonic acid, which acts as both a solvent and a catalyst. nih.gov The resulting peracid, 4-amino-2-sulfamoylperoxybenzoic acid, would be a specialized oxidizing agent whose properties could be tuned by the presence of the amino and sulfamoyl substituents. While peracetic acid is known to react selectively with certain amino acids like cysteine and methionine, a custom peracid derived from this precursor could be investigated for specific oxidation chemistries in research settings. nih.gov
Foundation for Compounds Investigated in Biochemical Pathway Research Models
Due to its structural similarity to endogenous molecules like p-aminobenzoic acid (PABA), a key component in the folate synthesis pathway, derivatives of this compound are valuable tools for biochemical pathway research. researchgate.net Many microorganisms rely on the folic acid pathway for survival, and sulfonamides act by inhibiting a key enzyme in this process.
By using this compound as a foundational scaffold, chemists can synthesize a variety of analogues that can be used to probe the specificity and mechanism of enzymes within these pathways. google.com Furthermore, compounds derived from this scaffold can be used to study amino acid metabolism. For example, introducing these synthetic molecules into cellular or biochemical models allows researchers to observe how they interfere with or modify specific metabolic steps, providing insights into enzyme function and pathway regulation under various conditions.
Intermediate in the Synthesis of Specific Diuretic Analogs for Research (e.g., Bumetanide (B1668049) derivatives)
This compound and its close chemical relatives are critical intermediates in the synthesis of loop diuretics, a class of potent diuretics. Notably, the diuretic bumetanide was discovered through the screening of approximately 5,000 derivatives of 3-amino-5-sulfamoylbenzoic acid.
Synthetic routes to bumetanide and its analogues for research often start with a substituted sulfamoylbenzoic acid. For example, a common pathway involves the reductive amination of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with butyraldehyde. scholarsresearchlibrary.com Structure-activity relationship (SAR) studies on bumetanide derivatives have been conducted to understand the structural requirements for inhibiting the Na-K-Cl cotransporter (NKCC2), the primary target of these diuretics. These studies, which involve synthesizing a series of analogues by modifying the core structure, rely on precursors like this compound to explore how changes to the phenoxy, butylamino, and sulfamoyl groups affect inhibitory potency.
Development of Conjugates and Probes for Molecular Research
The functional groups of this compound make it an excellent platform for the development of molecular probes and conjugates used to study biological systems. The amino and carboxylic acid moieties provide convenient handles for attaching reporter molecules such as fluorophores, biotin (B1667282) tags, or affinity labels.
For example, a fluorescent dye could be attached to the amino group, while the carboxylic acid is used to link the entire construct to another molecule of interest. This creates a probe that can be used to visualize cellular processes or quantify molecular interactions. Similarly, incorporating an azide (B81097) or alkyne group onto the scaffold allows for the use of "click chemistry," a highly efficient and specific reaction, to conjugate the molecule to proteins or other biomolecules for affinity purification and analysis.
Advanced Research Methodologies and Future Directions
Development of High-Throughput Synthetic Strategies for Derivative Libraries
The generation of large, diverse libraries of 4-Amino-2-sulfamoylbenzoic acid derivatives is crucial for systematic structure-activity relationship (SAR) studies and the discovery of new lead compounds. High-throughput synthesis (HTS) methodologies are central to this effort, enabling the rapid creation of numerous analogs.
A key strategy involves a "libraries from libraries" approach, where a core scaffold, derived from this compound, is systematically modified. nih.gov This can be achieved through solid-phase synthesis, where the parent molecule is anchored to a resin, allowing for sequential reactions and easy purification. nih.gov For instance, the amino group of this compound can be acylated with a diverse set of carboxylic acids, while the carboxylic acid moiety can be converted to a range of amides or esters. Similarly, the sulfonamide group can be reacted with various amines or alkylating agents.
Positional scanning synthetic combinatorial libraries (PS-SCL) offer a powerful method for rapidly identifying active compounds from a large collection of derivatives. nih.gov This technique allows for the screening of thousands to trillions of compounds from a manageable number of samples, significantly accelerating the discovery process. nih.gov The synthesis of O- and N-alkyl derivatives of similar compounds, such as 4-aminobenzoic acid, has been achieved under simple and mild conditions using potassium carbonate and various alkylating agents, a method that can be adapted for high-throughput applications. nih.govresearchgate.net
The following table outlines potential diversification points on the this compound scaffold for creating derivative libraries.
| Scaffold Position | Functional Group | Potential Modifications | Example Reagents |
| 1 | Carboxylic Acid | Amide formation, Esterification | Diverse amines, Alcohols |
| 2 | Sulfonamide | N-alkylation, N-arylation, Acylation | Alkyl halides, Aryl halides, Acid chlorides |
| 4 | Amino | Acylation, Reductive amination, Schiff base formation | Acid chlorides, Aldehydes, Ketones |
Application of Automated Synthesis and Flow Chemistry Techniques
Automated synthesis and flow chemistry are revolutionizing the production of chemical compounds, offering significant advantages in terms of speed, efficiency, safety, and scalability. These techniques are particularly well-suited for the synthesis and derivatization of this compound.
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. acs.org This enhanced control often leads to higher yields, improved purity, and safer handling of hazardous intermediates. acs.org A fully automated flow-through process has been successfully developed for the production of secondary sulfonamides, demonstrating the feasibility of this approach for creating libraries of this compound derivatives. acs.orgnih.gov This system can incorporate multiple reactor columns and automated regeneration steps, enabling the synthesis of a large array of compounds with minimal manual intervention. acs.orgnih.gov
The benefits of flow chemistry in the context of synthesizing derivatives of this compound are summarized below:
| Parameter | Batch Chemistry | Flow Chemistry | Advantage of Flow Chemistry |
| Safety | Handling of large quantities of reagents and intermediates can be hazardous. | Small reaction volumes at any given time reduce risks. | Enhanced safety profile, especially with reactive intermediates. |
| Scalability | Scaling up can be challenging and may require significant process redevelopment. | Production is scaled by running the system for longer periods. | Easier and more predictable scale-up. |
| Purity | Side reactions and impurities can be more prevalent. | Precise control over stoichiometry and temperature minimizes byproducts. | Higher purity of the final product, often without the need for extensive purification. acs.org |
| Efficiency | Reactions can be slow, and yields may be variable. | Rapid heat and mass transfer lead to faster reactions and often higher yields. acs.org | Increased productivity and resource efficiency. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery and development pipeline, offering powerful tools for designing novel compounds and predicting their properties. researchgate.net For this compound, these computational approaches can accelerate the identification of promising derivatives with desired biological activities and physicochemical characteristics.
ML models, such as decision tree regressors and neural networks, can be trained on existing datasets of benzoic acid derivatives to predict various properties. chemrxiv.org For instance, these models can estimate Hammett's constants, which quantify the electronic effects of substituents on an aromatic ring, providing insights into a derivative's reactivity and potential biological interactions. chemrxiv.org By employing quantum chemical calculations of atomic charges as input, ML algorithms can achieve high correlation coefficients and low error rates in predicting these parameters. chemrxiv.org
The following table illustrates how AI and ML can be applied in the research of this compound:
| Application Area | AI/ML Technique | Predicted Property/Outcome | Potential Impact |
| Compound Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Novel chemical structures with desired features | Rapid identification of new lead compounds. |
| Property Prediction | Graph Neural Networks (GNNs), Random Forest | Physicochemical properties (solubility, pKa), Biological activity (IC50) | Prioritization of derivatives for synthesis, reducing experimental costs. osti.gov |
| SAR Analysis | Quantitative Structure-Activity Relationship (QSAR) modeling | Correlation between chemical structure and biological activity | Deeper understanding of the structural requirements for activity. |
Green Chemistry Principles in the Synthesis and Derivatization of this compound
The principles of green chemistry are increasingly guiding the development of synthetic routes in the chemical and pharmaceutical industries to minimize environmental impact. The synthesis of this compound and its derivatives can be made more sustainable by adhering to these principles.
Key green chemistry principles applicable to this context include waste prevention, atom economy, use of safer solvents, and catalysis. For example, the use of catalytic hydrogenation with a Pd/C catalyst for the reduction of a nitro group to an amino group, as in the synthesis of 4-aminobenzoic acid, is an environmentally friendly process with high yield and purity. google.com This method avoids the use of stoichiometric and often toxic reducing agents.
Solvent-free mechanochemical approaches offer another green alternative for the synthesis of sulfonamides. rsc.org These methods, which involve grinding solid reactants together, can lead to a one-pot, double-step procedure for producing sulfonamides, minimizing solvent waste and often proceeding under mild conditions. rsc.org Furthermore, the use of water as a solvent, where feasible, is a cornerstone of green chemistry. sci-hub.seresearchgate.net The development of biosynthetic routes using microorganisms to produce aminobenzoic acid and its derivatives from renewable feedstocks represents a significant step towards sustainable chemical production. mdpi.comresearchgate.net
The application of green chemistry principles to the synthesis of this compound derivatives is outlined below:
| Green Chemistry Principle | Traditional Approach | Green Alternative | Benefit |
| Waste Prevention | Use of protecting groups and multiple purification steps. | One-pot synthesis, catalytic reactions. rsc.org | Reduced generation of chemical waste. |
| Atom Economy | Reactions with low incorporation of reactant atoms into the final product. | Addition reactions, catalytic cycles. | Maximized efficiency of raw material use. |
| Safer Solvents | Use of chlorinated or other hazardous organic solvents. | Water, supercritical CO2, solvent-free conditions. sci-hub.seresearchgate.net | Reduced environmental and health risks. |
| Catalysis | Use of stoichiometric reagents. | Heterogeneous or homogeneous catalysts. google.com | Increased reaction efficiency and selectivity, catalyst can often be recycled. |
Novel Analytical Methods for Detection and Quantification in Complex Research Matrices
The accurate detection and quantification of this compound and its derivatives in complex matrices such as biological fluids, tissues, and environmental samples are essential for pharmacokinetic, metabolism, and toxicological studies. A range of advanced analytical techniques are employed for this purpose.
High-performance liquid chromatography (HPLC) is a widely used method for the separation and determination of sulfonamides. nih.gov When coupled with a diode-array detector (DAD) or, for greater sensitivity and specificity, a mass spectrometer (LC-MS/MS), it provides a robust platform for analyzing these compounds. nih.gov Sample preparation techniques like ultrasonic-assisted dispersive liquid-liquid microextraction (UA-DLLME) can be used to preconcentrate the analyte and remove interfering substances from the matrix, thereby enhancing the sensitivity and reliability of the method. nih.gov
For rapid screening, immunoassay methods have been developed for the detection of sulfonamides. benthamdirect.com These methods are based on the specific binding of antibodies to the target molecule and can be highly sensitive and selective. Spectrophotometric methods, based on diazotization and coupling reactions to produce a colored product, offer a simple and cost-effective alternative for the determination of sulfonamides in pharmaceutical preparations. researchgate.net
The following table compares different analytical methods for the analysis of this compound and its derivatives.
| Analytical Method | Principle | Advantages | Limitations |
| HPLC-DAD | Chromatographic separation followed by UV-Vis detection. | Robust, widely available, good for quantification. | Moderate sensitivity, potential for co-eluting interferences. nih.gov |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | High sensitivity and specificity, structural confirmation. | Higher cost and complexity of instrumentation. nih.gov |
| Immunoassay | Antigen-antibody binding. | High throughput, rapid screening, high sensitivity. | Potential for cross-reactivity, may require specific antibody development. benthamdirect.com |
| Spectrophotometry | Formation of a colored compound and measurement of light absorbance. | Simple, low cost, suitable for quality control. | Lower sensitivity and specificity compared to chromatographic methods. researchgate.net |
Exploration of Self-Assembly and Supramolecular Chemistry with Derivatives
The functional groups present in this compound—a carboxylic acid, a sulfonamide, and an aromatic amine—provide multiple sites for non-covalent interactions, such as hydrogen bonding and π-π stacking. This makes its derivatives interesting candidates for the study of self-assembly and supramolecular chemistry.
Benzoic acid itself is known to form hydrogen-bonded dimers in solution, which can further stack into higher-order structures through aromatic interactions. figshare.comresearchgate.net It is plausible that derivatives of this compound could exhibit similar or even more complex self-assembly behavior due to the additional hydrogen bonding capabilities of the sulfonamide and amino groups. The study of proton-transfer compounds between sulfobenzoic acids and aromatic amines has revealed the formation of diverse supramolecular assemblies, including four-molecule loops and three-dimensional hydrogen-bonding networks. nih.gov
The ability to control the self-assembly of these molecules could lead to the development of novel materials with tailored properties, such as gels, liquid crystals, or nanomaterials for applications in drug delivery or catalysis. The design of perfluoroalkylated derivatives of benzoic acid has led to the formation of supramolecular gelators, demonstrating the potential to create functional materials through molecular self-assembly. researchgate.net
Potential supramolecular interactions and resulting structures for derivatives of this compound are presented below:
| Interacting Groups | Type of Interaction | Potential Supramolecular Structure |
| Carboxylic acid dimers | Hydrogen bonding | Dimeric pairs |
| Sulfonamide N-H and S=O | Hydrogen bonding | Chains or sheets |
| Aromatic rings | π-π stacking | Stacked columnar structures |
| Amino group and Carboxylic acid | Proton transfer, Hydrogen bonding | Salt bridges, extended networks |
Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology (e.g., structural biology studies of compound interactions with biomolecules in vitro)
The interface between organic chemistry and chemical biology offers a powerful platform for understanding the biological activity of this compound and its derivatives. A key aspect of this interdisciplinary research is the use of structural biology techniques to elucidate the interactions between these small molecules and their biological targets at an atomic level.
Sulfonamides are known to inhibit enzymes such as dihydropteroate (B1496061) synthase and carbonic anhydrases. nih.govnih.gov X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are invaluable tools for determining the three-dimensional structure of a derivative bound to its target protein. These structural insights can reveal the specific binding mode, key amino acid residues involved in the interaction, and the conformational changes that occur upon binding. nih.gov
This information is crucial for structure-based drug design, where the knowledge of the binding pocket is used to rationally design new derivatives with improved potency and selectivity. nih.gov For example, the crystal structure of a sulfonamide drug bound to dihydropteroate synthase shows how the drug mimics the natural substrate, p-aminobenzoic acid (PABA), and provides a basis for understanding drug resistance mechanisms. nih.gov
The following table outlines the application of interdisciplinary research in studying this compound derivatives.
| Research Area | Technique/Approach | Information Gained | Application |
| Structural Biology | X-ray Crystallography, NMR Spectroscopy | 3D structure of compound-protein complex, binding mode, key interactions. nih.gov | Rational drug design, understanding mechanism of action and resistance. |
| Biophysical Analysis | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | Binding affinity (Kd), thermodynamics of binding. | Quantifying the potency of the interaction. |
| Enzyme Kinetics | In vitro enzyme assays | Inhibition constants (Ki, IC50), mechanism of inhibition (competitive, non-competitive). annualreviews.org | Determining the functional effect of the compound on its target. |
| Cellular Biology | Cell-based assays | Cellular activity, cytotoxicity. nih.govnih.gov | Evaluating the effect of the compound in a biological system. |
Q & A
Q. What are the recommended synthetic routes for 4-Amino-2-sulfamoylbenzoic acid, and what key reagents are involved?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid backbone. For introducing the sulfamoyl group at position 2, sulfamoylation using sulfamoyl chloride (ClSO₂NH₂) under basic conditions (e.g., pyridine or triethylamine) is common. The amino group at position 4 can be introduced via nitration followed by catalytic hydrogenation (e.g., H₂/Pd-C) or direct amination using ammonia derivatives. Purification often involves recrystallization from ethanol/water mixtures .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.5–8.0 ppm for benzoic acid derivatives) .
- X-ray crystallography : Resolve bond angles and spatial arrangement (e.g., monoclinic P2₁ symmetry observed in related benzoic acid derivatives) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 232.04 for C₇H₆ClNO₂ analogs) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Acidic conditions (pH < 3) enhance solubility due to protonation of the carboxylic acid group .
- Stability : Store at 2–8°C in airtight containers protected from light. Degradation occurs under strong oxidizers (e.g., HNO₃) or prolonged UV exposure .
Advanced Research Questions
Q. How can contradictory data between spectroscopic and crystallographic analyses be resolved?
- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures (X-ray). For example:
- Tautomerism : The sulfamoyl group (SO₂NH₂) may exhibit rotational isomers in solution, causing split NMR peaks. Compare with computed DFT models .
- Hydrogen bonding : Crystallographic data (e.g., β = 104.257° in monoclinic systems) reveal intermolecular H-bonds absent in solution. Use variable-temperature NMR to assess conformational flexibility .
Q. What experimental strategies optimize regioselectivity in electrophilic substitutions of this compound?
- Methodological Answer : The amino group (electron-donating) directs electrophiles to the para position (C-5), while the sulfamoyl group (electron-withdrawing) deactivates C-3 and C-6. To achieve C-5 substitution:
Q. How does the sulfamoyl group influence biological activity in enzyme inhibition studies?
- Methodological Answer : The sulfamoyl moiety mimics sulfate or phosphate groups in enzymatic active sites. For example:
- Carbonic anhydrase inhibition : Titrate the compound against purified enzyme (IC₅₀ determination via stopped-flow assays).
- Kinetic studies : Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition mechanisms. Compare with 4-Amino-3-sulfobenzoic acid analogs to assess positional effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
